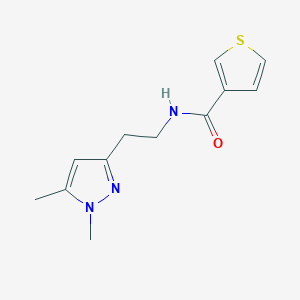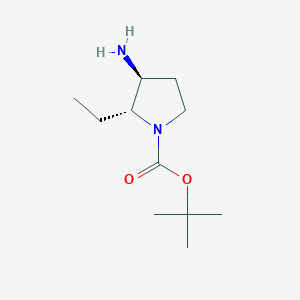
3-(5-Nitro-2-(3-(trifluoromethyl)phenoxy)phenyl)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Nitro-2-(3-(trifluoromethyl)phenoxy)phenyl)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile is an organic compound characterized by its unique molecular structure, which includes nitro, trifluoromethyl, and sulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multiple steps, starting from the reaction between 3-(trifluoromethyl)phenol and 2-bromo-5-nitrobenzene. This step is often facilitated by a palladium-catalyzed coupling reaction. The resulting intermediate then reacts with 4-(trifluoromethoxy)benzene-sulfonyl chloride under basic conditions to introduce the sulfonyl group. Finally, the enamine structure is achieved through a Knoevenagel condensation with malononitrile.
Industrial Production Methods:
While not widely produced on an industrial scale, the synthesis is often conducted in specialized laboratories. The use of advanced catalytic processes and careful control of reaction conditions ensures high yield and purity.
化学反応の分析
Types of Reactions:
This compound is known to undergo several types of chemical reactions, including:
Oxidation: : The presence of the nitro group makes it susceptible to further oxidation.
Reduction: : The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: : The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: : Chlorine, bromine, or iodine can be used under suitable conditions, often in the presence of a Lewis acid catalyst.
Major Products Formed:
From oxidation: corresponding nitro compound.
From reduction: corresponding amine compound.
From substitution: halogenated derivatives.
科学的研究の応用
This compound has diverse applications in research, including:
Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: : Investigated for its potential as a bioactive molecule in biochemical assays.
Medicine: : Research explores its use in the development of pharmaceutical agents, especially those targeting inflammation and cancer.
Industry: : Utilized in the synthesis of specialty chemicals and materials with advanced properties.
作用機序
The compound's effects are largely due to its interaction with specific molecular targets. For example, the nitro group may participate in redox reactions, while the trifluoromethyl and sulfonyl groups can enhance binding affinity to biological targets such as enzymes or receptors. These interactions often lead to modulation of biochemical pathways involved in inflammation, apoptosis, or signal transduction.
類似化合物との比較
Compared to other compounds with similar structures, 3-(5-Nitro-2-(3-(trifluoromethyl)phenoxy)phenyl)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile stands out due to its combination of functional groups. This unique arrangement imparts distinct chemical reactivity and biological activity, making it valuable in research.
Similar Compounds
3-(4-Nitrophenyl)-2-(trifluoromethyl)prop-2-enenitrile
2-(4-Methoxyphenyl)-3-(trifluoromethyl)phenyl-2-enenitrile
5-Nitro-2-(3-trifluoromethylphenoxy)benzene sulfonamide
Each of these compounds shares some functional groups with the target compound, but none combine them in the same configuration, highlighting the unique properties of this compound.
特性
IUPAC Name |
(E)-3-[5-nitro-2-[3-(trifluoromethyl)phenoxy]phenyl]-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12F6N2O6S/c24-22(25,26)15-2-1-3-18(12-15)36-21-9-4-16(31(32)33)10-14(21)11-20(13-30)38(34,35)19-7-5-17(6-8-19)37-23(27,28)29/h1-12H/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCHKPFRDJBJID-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12F6N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2746336.png)




![2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone](/img/structure/B2746342.png)
![1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2746343.png)
![2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B2746346.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2746348.png)

![3,9-dimethyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-di one](/img/structure/B2746352.png)
![2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2746353.png)
![1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2746356.png)
![4-ethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2746358.png)
